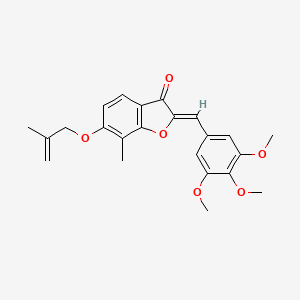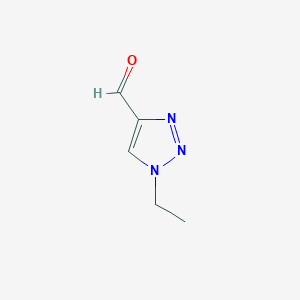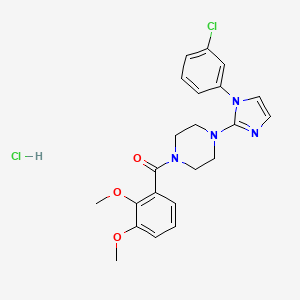![molecular formula C22H32N2O4 B2826114 Ethyl 4-benzyl-7-boc-4,7-diazabicyclo[4,3,0]nonane-1-carboxylate CAS No. 1334414-41-3](/img/structure/B2826114.png)
Ethyl 4-benzyl-7-boc-4,7-diazabicyclo[4,3,0]nonane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4-benzyl-7-boc-4,7-diazabicyclo[4,3,0]nonane-1-carboxylate, also known as EDBC, is a bicyclic compound that has gained significant attention in the field of medicinal chemistry. The compound has a unique structure that makes it a potential candidate for the development of new drugs.
Scientific Research Applications
Cyclopropanation and Cyclisation Reactions
Research has delved into the behavior of cyclic ethyl diazoacetates in reactions facilitated by boron trifluoride etherate, unveiling a complex array of products whose formation depends on ring size and solvent. This demonstrates the compound's utility in generating cycloalkylidene diazonium salts and subsequent reactive vinyl cations for diverse synthetic applications (Pellicciari et al., 1996). Similarly, the transformation of cyclo-octenylidene derivatives to produce bicyclo[3.3.1]nonanes underlines the flexibility of these compounds in synthesizing complex bicyclic structures (Atkinson & Green, 1975).
Decarboxylative Acylation
DABCO-promoted decarboxylative acylation represents another significant application, where carboxylic acids undergo acylation without metal catalysts to yield a variety of α-keto and α,β-unsaturated amides or esters. This process highlights the compound's potential in facilitating efficient and versatile bond-forming reactions (Zhang et al., 2017).
Synthesis of Bicyclic Ketones
The synthesis of 1,4-diazabicyclo[3.3.1]nonan-6-ones introduces a method to produce benzyl and allyl substituted bicyclic ketones, serving as building blocks for conformationally restricted receptor ligands. This process encompasses regioselective addition, Dieckmann cyclization, and decarboxylation steps, offering a pathway to synthesize structurally complex and pharmacologically relevant compounds (Kracht, Saito, & Wünsch, 2009).
Radical Polymerization
A novel approach combines metal-organic frameworks (MOFs) with activators regenerated by electron transfer atom transfer radical polymerization (ARGET ATRP) to control polymerizations within MOF's confined spaces. This method allows for the synthesis of polymers with specific end functionalities and tacticities, showcasing the potential of ethyl 4-benzyl-7-boc-4,7-diazabicyclo[4,3,0]nonane-1-carboxylate and related compounds in advanced material synthesis (Lee et al., 2018).
properties
IUPAC Name |
1-O-tert-butyl 3a-O-ethyl 6-benzyl-2,3,4,5,7,7a-hexahydropyrrolo[2,3-c]pyridine-1,3a-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O4/c1-5-27-19(25)22-11-13-23(15-17-9-7-6-8-10-17)16-18(22)24(14-12-22)20(26)28-21(2,3)4/h6-10,18H,5,11-16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORNJAGQPVINUCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CCN(CC1N(CC2)C(=O)OC(C)(C)C)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-benzyl-7-boc-4,7-diazabicyclo[4,3,0]nonane-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2826032.png)

![Methyl 3-({[4-(acetylamino)phenyl]amino}sulfonyl)thiophene-2-carboxylate](/img/structure/B2826034.png)
![5-methoxy-2-((4-(propylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2826035.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonamide](/img/structure/B2826037.png)



![azane;[(1R,2S,4S,5S)-4-[2-chloro-6-(methylamino)purin-9-yl]-2-phosphonooxy-1-bicyclo[3.1.0]hexanyl]methyl dihydrogen phosphate](/img/no-structure.png)
![5-Bromo-2-[(4-nitrobenzyl)oxy]benzaldehyde](/img/structure/B2826048.png)

![6-[4-(3-Chloro-2-methylphenyl)sulfonylpiperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2826051.png)
![2-Ethoxy-1-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2826052.png)